1-Bromo-2-methyloctane

Vue d'ensemble

Description

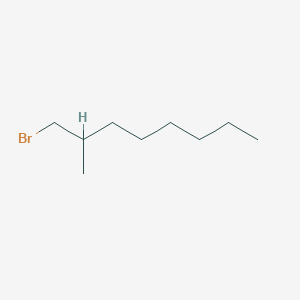

1-Bromo-2-methyloctane is an organic compound belonging to the class of alkyl halides. It is a derivative of octane, where a bromine atom is substituted at the first carbon and a methyl group is substituted at the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyloctane can be synthesized through several methods:

Free Radical Halogenation: This method involves the reaction of 2-methyloctane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the first carbon.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methyloctanol with hydrobromic acid or phosphorus tribromide. The hydroxyl group is replaced by a bromine atom, forming this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-methyloctane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as potassium tert-butoxide or sodium ethoxide.

Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and sodium alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

Elimination: The major products are alkenes, such as 2-methyloctene.

Oxidation: The major products can include 2-methyloctanol or 2-methyloctanoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Alkylating Agent

1-Bromo-2-methyloctane serves as an alkylating agent in organic synthesis. It introduces the isobutyl group into target molecules, facilitating the formation of complex organic compounds. This property is particularly valuable in the synthesis of various functionalized organic compounds, including alcohols and alkenes.

Synthetic Routes

The compound can be synthesized through free radical bromination of 2-methyloctane using bromine (Br₂) and a radical initiator like ultraviolet light. The reaction proceeds as follows:

This method yields this compound effectively, allowing for further transformations in synthetic pathways.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is used as a synthetic intermediate in the production of pharmaceutical compounds. Its ability to act as a brominated precursor allows for the creation of various active pharmaceutical ingredients (APIs). For instance, it has been employed in synthesizing imidazolium salts, which are relevant in drug formulations.

Case Study: Synthesis of Imidazolium Bromides

In a notable application, this compound was reacted with 1-ethylimidazole to yield 1-ethyl-1,3-isobutylimidazolium bromide. This compound has potential applications in medicinal chemistry and as a catalyst in various reactions .

Material Science

Polymer Production

The compound is also significant in material science for preparing polymers and advanced materials. Its reactivity allows for the development of polymeric materials with specific properties tailored for industrial applications.

Example: Copolymerization Reactions

this compound can participate in copolymerization reactions to create block copolymers that exhibit enhanced mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and other industrial products.

Biological Studies

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein modifications. Its role as a nucleophilic substitution agent allows researchers to investigate how enzymes interact with substrates.

Toxicological Profile

Research has also focused on the toxicological aspects of this compound. Studies have indicated potential health risks associated with exposure, necessitating careful handling and assessment in laboratory settings .

Mécanisme D'action

The mechanism of action of 1-bromo-2-methyloctane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can alkylate various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in organic synthesis and biological studies.

Comparaison Avec Des Composés Similaires

1-Bromo-2-methyloctane can be compared with other similar compounds, such as:

1-Bromo-2-methylhexane: Similar in structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.

1-Bromo-2-methylheptane: Also similar in structure but with a slightly shorter carbon chain. It shares similar chemical properties but may differ in boiling and melting points.

1-Bromo-3-methyloctane: The bromine atom is substituted at the third carbon instead of the first. This positional isomer may exhibit different reactivity and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Activité Biologique

1-Bromo-2-methyloctane, with the chemical formula CHBr and CAS number 127839-46-7, is an organobromine compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by:

- Molecular Weight : 207.151 g/mol

- LogP : 3.9878, indicating a moderate hydrophobicity which can influence its biological interactions .

Synthesis

The compound can be synthesized through various methods, including:

- Electrophilic Bromination : Where alkenes undergo bromination to yield bromoalkanes.

- Wittig Reaction : Involving the reaction of phosphonium salts with carbonyl compounds to form alkenes, which can subsequently be brominated.

Insecticidal Properties

This compound has been studied for its insecticidal properties, particularly against agricultural pests such as the western flower thrips (Frankliniella occidentalis). Research indicates that it acts as a contact pheromone, influencing the behavior and reproductive success of these insects. The compound's enantiomers have shown varying degrees of bioactivity:

- Racemic Mixture : Exhibits the highest bioactivity in attracting male thrips compared to its individual enantiomers .

The biological mechanisms by which this compound exerts its effects include:

- Neurotransmission Modulation : Acting on the nervous system of insects, potentially affecting their locomotion and feeding behaviors.

- Pheromone Mimicry : Mimicking natural pheromones to disrupt normal mating behaviors in target species.

Study on Western Flower Thrips

A significant study investigated the effects of synthetic pheromones derived from this compound on F. occidentalis. The study utilized electroantennogram (EAG) responses to measure the sensitivity of male and female thrips to various concentrations of the compound. Results indicated:

- EAG Response : Both male and female thrips exhibited strong responses to racemic 7-methyltricosane (a derivative), suggesting that this compound could be effective in pest control strategies .

Toxicological Assessments

Toxicological evaluations have also been conducted to assess the safety profile of this compound for non-target organisms. These studies focus on:

- Acute Toxicity Tests : Evaluating lethal doses in various species.

- Chronic Exposure Studies : Assessing long-term effects on growth and reproduction in aquatic and terrestrial organisms.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-bromo-2-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYRIXNUUUUPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560925 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127839-46-7 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.